molecular formula C19H15N5O6S2 B2510660 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 868976-17-4

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No. B2510660
CAS RN: 868976-17-4
M. Wt: 473.48
InChI Key: KSMHNGGWNMRZMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it might have different solubility properties depending on the polarity of the solvent used .

Scientific Research Applications

Crystallography and Structural Studies

The crystal structure of this compound has been investigated. It crystallizes in a triclinic lattice with the following parameters:

  • Temperature (T): 273 K

OLED Materials

Interestingly, the compound’s twisted dihydrobenzodioxin structure has been explored for organic light-emitting diodes (OLEDs). A specific derivative based on this scaffold exhibited blue emission (450 nm) and impressive device performance, including luminance, power efficiency, and quantum efficiency .

Synthesis and Yield Optimization

Researchers have developed synthetic routes to obtain this compound. By using 2,3-dihydroxybenzoic acid as the starting material, they achieved a yield of 35% for the 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride. Proper solvent selection and reaction temperature played crucial roles in simplifying the synthetic process and increasing yield with higher purity .

Mechanism of Action

Target of Action

Similar compounds have been known to target cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the enzymes . This interaction can cause changes in the normal functioning of these enzymes, potentially altering biochemical pathways.

Biochemical Pathways

Given its potential targets, it may affect pathways involving cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Inhibition of cholinesterases and lipoxygenase enzymes can lead to changes in neurotransmission and inflammatory responses .

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O6S2/c25-16(20-12-4-5-14-15(9-12)30-7-6-29-14)10-31-19-23-22-18(32-19)21-17(26)11-2-1-3-13(8-11)24(27)28/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMHNGGWNMRZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

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